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Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone pivotal in glucose
homeostasis, making its analogues a cornerstone in the treatment of type 2 diabetes mellitus.
[1] Traditionally, the metabolic breakdown of GLP-1 was thought to yield inactive byproducts.
However, a growing body of evidence has illuminated the significant biological activities of its
C-terminal nonapeptide metabolite, GLP-1(28-36)amide. This technical guide provides an in-
depth exploration of the multifaceted biological functions of GLP-1(28-36)amide, its signaling
pathways, and the experimental methodologies employed in its study. This molecule, once
overlooked, is now emerging as a potential therapeutic agent in its own right, with
demonstrated effects on hepatic metabolism, pancreatic (-cell protection, glucose disposal,
and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2]

Core Biological Functions and Mechanisms

GLP-1(28-36)amide, a product of the cleavage of GLP-1 by neutral endopeptidase (NEP),
exerts a range of beneficial metabolic effects.[1][3] Unlike its parent molecule, GLP-1(7-
36)amide, which primarily signals through the G-protein coupled GLP-1 receptor, GLP-1(28-
36)amide appears to function through GLP-1R-independent mechanisms. Its actions are
predominantly linked to mitochondrial-mediated pathways and the activation of the cAMP/PKA/
-catenin signaling cascade.
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Pancreatic B-Cell Protection and Function

GLP-1(28-36)amide plays a crucial role in the health and function of pancreatic (3-cells. It has
been shown to protect these cells from glucolipotoxicity, a major contributor to B-cell
dysfunction in type 2 diabetes. The peptide enhances [(3-cell survival by inhibiting apoptosis and
promoting proliferation. Mechanistically, it targets mitochondria, preserving the mitochondrial
membrane potential, increasing cellular ATP levels, and inhibiting the release of cytochrome ¢
and subsequent caspase activation.

Hepatic Metabolism and Glucose Homeostasis

In the liver, GLP-1(28-36)amide demonstrates significant insulin-like actions. It suppresses
hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes. This
effect is associated with the activation of the cAMP/PKA signaling pathway within hepatocytes.
Furthermore, the nonapeptide has been shown to ameliorate hepatic steatosis in diet-induced
obese mice.

Cardioprotective Effects

Emerging evidence highlights the direct cardioprotective effects of GLP-1(28-36)amide. It has
been shown to improve the recovery of left ventricular developed pressure and reduce infarct
size in myocardial infarction models. The underlying mechanism involves the activation of pro-
survival kinases. In coronary vascular cells, GLP-1(28-36)amide enters via macropinocytosis
and binds to mitochondrial trifunctional protein-a (MTPa), which shifts substrate utilization
towards glycolysis, increasing ATP production. This rise in ATP activates soluble adenylyl
cyclase (sAC), leading to cAMP production and PKA activation, ultimately conferring
cytoprotection against oxidative injury.

Neuroprotection

While research is ongoing, initial studies suggest that GLP-1 and its metabolites may have
neuroprotective roles, with potential implications for neurodegenerative diseases like
Alzheimer's and Parkinson's disease.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from various in vitro and in vivo
studies on GLP-1(28-36)amide.

Table 1: In Vitro Effects of GLP-1(28-36)amide

Cell Quantitative
Treatment Outcome Reference
TypelSystem Effect
Modulation of
100 nM GLP- , ,
Isolated Mouse mitochondrial Suppressed

1(28-36)amide

Hepatocytes oxidative gluconeogenesis
for 24 hours ]
metabolism
Protection
] Promoted [-cell
INS-1 B-cellsand 10 yM GLP- against ]
) ) ] o survival and
dispersed human  1(28-36)amide glucolipotoxicity- ]
) ) improved
islet cells for 18 hours induced )
o function
cytotoxicity
Maintained
mitochondrial
membrane
Cytoprotection potential,
1-10 M GLP- ) ]
) against increased ATP,
INS-1 B-cells 1(28-36)amide ] ]
glucolipotoxic reduced
for 2-4 days N
conditions cytochrome C
release, caspase
activation, and
apoptosis
Rapid and
50 nM GLP-1(28- CREB Serl133 sustained
INS-1 cells ) ) o
36)amide phosphorylation activation from 5
to 60 minutes
] 50 nM GLP-1(28- ATF-1 Activation started
Rat islets ] ) )
36)amide phosphorylation at 5 minutes

Table 2: In Vivo Effects of GLP-1(28-36)amide in Animal Models
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Animal . Quantitative
Treatment Duration Outcome Reference
Model Effect
185 Diminished
Diet-induced nmol/kg/day Hepatic development
) 9 weeks ) )
obese mice GLP-1(28- steatosis of hepatic
36)amide steatosis
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) 18 nmol/kg ) cell mass and
Streptozotoci Pancreatic - _ _
) GLP-1(28- proliferation,
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once daily glucose
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] GLP-1(28- 6 weeks glucose
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36)amide disposal ]
production
during
pyruvate
tolerance test
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_ greater
Single
o ) recovery of
administratio _
30 min global ] left
Male n of GLP- ) } Cardiac ]
ischemia and ) ventricular
C57BL6/J 1(28- _ function
) ) 40 min developed
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o reperfusion pressure
20 min prior
: : (LVDP)
to ischemia
compared to
vehicle
Diet-induced 18.5 nmol/kg 9 weeks Body weight Significant
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per day via total body
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mini-osmotic weight and a
pump reduction in
fat mass

Signaling Pathways

The biological effects of GLP-1(28-36)amide are mediated through distinct signaling pathways
that are independent of the GLP-1 receptor.

Mitochondrial-Mediated Pathway in B-Cells and
Hepatocytes

GLP-1(28-36)amide directly targets mitochondria, particularly in stressed cells. This interaction
leads to the preservation of mitochondrial integrity and function, which is crucial for cell survival
and metabolic regulation.
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Mitochondrial-mediated cytoprotective pathway of GLP-1(28-36)amide.

cAMP/PKAI/B-Catenin Signaling Pathway

In both pancreatic B-cells and hepatocytes, GLP-1(28-36)amide has been shown to activate
the cCAMP/PKA signaling cascade. This leads to the phosphorylation of CREB and the
activation of B-catenin, which in turn regulates gene expression related to cell proliferation and
metabolism.
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cAMP/PKA/3-catenin signaling pathway activated by GLP-1(28-36)amide.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate
replication and further investigation.
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In Vivo Administration in Mice

o Objective: To assess the long-term metabolic effects of GLP-1(28-36)amide.
e Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 13 weeks.

o Peptide Administration: Daily intraperitoneal (i.p.) injections of GLP-1(28-36)amide (18.5
nmol/kg body weight) or vehicle (PBS) for 6 weeks.

o Key Measurements:
o Body Weight and Food Intake: Measured weekly.

o Glucose and Pyruvate Tolerance Tests: Performed at 4 and 5 weeks, respectively, after a
16-hour or 6-hour fast. Glucose (1 g/kg) or sodium pyruvate (2 g/kg) is administered via
I.p. injection, and blood glucose is monitored at various time points.

o Gene Expression Analysis: At the end of the study, tissues (e.qg., liver) are collected for
analysis of gluconeogenic gene expression (e.g., Pckl, G6pc, Ppargcla) by gPCR.

Isolated Hepatocyte Experiments

¢ Objective: To investigate the direct effects of GLP-1(28-36)amide on hepatic glucose
production.

o Cell Isolation: Primary hepatocytes are isolated from mice by collagenase perfusion.

o Treatment: Isolated hepatocytes are treated with GLP-1(28-36)amide (e.g., 100 nM) or
vehicle for a specified duration (e.g., 4 or 24 hours).

o Key Assays:

o Glucose Output Assay: Hepatocytes are incubated in a glucose-free medium with
gluconeogenic substrates (e.g., lactate and pyruvate), and the amount of glucose released
into the medium is measured.

o Western Blotting: To assess the phosphorylation status of key signaling proteins such as
PKA targets, CREB, Akt, and FoxOL1.
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B-Cell Viability and Apoptosis Assays

o Objective: To determine the cytoprotective effects of GLP-1(28-36)amide on pancreatic 3-
cells under stress.

e Cell Culture: INS-1 cells or dispersed human islets are cultured.

 Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., high glucose and
oleate) or oxidative stress inducers (e.g., tert-butyl hydroperoxide).

o Treatment: Cells are co-incubated with GLP-1(28-36)amide at various concentrations (e.g.,
1-10 pMm).

o Key Assays:

o

Cell Viability Assay: Using methods such as MTT or ATPlite assays.

[¢]

Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1.

[¢]

Caspase Activity Assay: To measure the activity of caspases (e.g., caspase-3/7) as a
marker of apoptosis.

[¢]

Cytochrome c Release: Assessed by immunofluorescence microscopy.

Experimental Workflow for Investigating
Cardioprotection
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Workflow for studying the cardioprotective effects of GLP-1(28-36)amide.

Conclusion and Future Directions

GLP-1(28-36)amide has transitioned from being considered an inactive metabolite to a
bioactive peptide with significant therapeutic potential. Its ability to protect pancreatic (3-cells,
improve hepatic glucose metabolism, and exert direct cardioprotective effects, all through GLP-
1R-independent mechanisms, opens new avenues for drug development. The focus on
mitochondrial health and the activation of the cAMP/PKA/B-catenin pathway highlights novel
targets for metabolic and cardiovascular diseases.

Future research should aim to unequivocally identify the specific cell surface receptor or
transporter for GLP-1(28-36)amide, further elucidate the molecular details of its interaction with
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mitochondrial proteins, and explore its physiological relevance by determining its endogenous
concentrations in various tissues. Additionally, clinical studies are warranted to translate the
promising preclinical findings into therapeutic applications for conditions such as type 2
diabetes, non-alcoholic fatty liver disease, and ischemic heart disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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